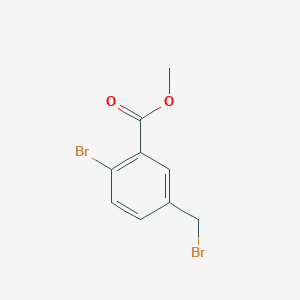

Methyl 2-bromo-5-(bromomethyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-bromo-5-(bromomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHPDLMVLCHAEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60733483 | |

| Record name | Methyl 2-bromo-5-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90721-58-7 | |

| Record name | Methyl 2-bromo-5-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Alchemist's Keystone: A Technical Guide to Methyl 2-bromo-5-(bromomethyl)benzoate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. Among these, bifunctional reagents that offer precise control over molecular architecture are of exceptional value. Methyl 2-bromo-5-(bromomethyl)benzoate (CAS Number: 90721-58-7), a seemingly unassuming aromatic ester, has emerged as a powerful and versatile scaffold in the synthetic chemist's arsenal. Its unique arrangement of reactive sites—a nucleophilic substitution-prone benzylic bromide and an aryl bromide amenable to cross-coupling reactions—provides a gateway to a diverse array of complex molecular targets. This in-depth technical guide, crafted from the perspective of a Senior Application Scientist, aims to illuminate the core attributes of this reagent, from its synthesis and reactivity to its strategic deployment in the synthesis of targeted therapies, particularly in the realms of oncology and beyond.

Core Chemical and Physical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 90721-58-7 | N/A |

| Molecular Formula | C₉H₈Br₂O₂ | [1][2] |

| Molecular Weight | 307.97 g/mol | [1][2] |

| Appearance | Off-White to Yellow Solid or Liquid | [2] |

| Boiling Point | 349.7°C at 760 mmHg (Predicted) | [2] |

| Storage Conditions | 2-8°C, under an inert atmosphere, protected from light | [2] |

The Synthetic Pathway: From Precursor to Key Intermediate

The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to achieve high purity and yield. The most logical and efficient synthetic route commences with the commercially available 2-bromo-5-methylbenzoic acid.

Step 1: Esterification of 2-bromo-5-methylbenzoic acid

The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. This is a standard esterification reaction, often carried out under acidic conditions.

Protocol:

-

To a solution of 2-bromo-5-methylbenzoic acid (1.0 eq) in methanol (5-10 volumes), slowly add a catalytic amount of concentrated sulfuric acid (0.05-0.1 eq) at 0°C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2-bromo-5-methylbenzoate.

-

Purify the crude product by silica gel column chromatography to obtain the pure ester.[3]

Step 2: Radical Bromination of the Benzylic Position

The second and crucial step is the selective bromination of the benzylic methyl group. This is typically achieved through a free-radical chain reaction using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

Protocol:

-

Dissolve Methyl 2-bromo-5-methylbenzoate (1.0 eq) in a non-polar solvent such as carbon tetrachloride or chlorobenzene.

-

Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture to reflux and irradiate with a UV lamp or a high-wattage incandescent lamp to initiate the reaction.[4]

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography to afford this compound.

Caption: Nucleophilic substitution at the benzylic position.

Palladium-Catalyzed Cross-Coupling of the Aryl Bromide

The aryl bromide at the 2-position is less reactive towards nucleophilic substitution but is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex biaryl and heteroaryl structures, which are common motifs in kinase inhibitors. [5]

Strategic Applications in Drug Discovery

The dual reactivity of this compound makes it a highly valuable building block in the synthesis of targeted therapeutics.

Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a core heterocyclic structure linked to various substituted aromatic rings. This compound can serve as a versatile scaffold to construct such molecules. The benzylic bromide can be used to introduce a side chain that interacts with a specific region of the kinase, while the aryl bromide can be functionalized via cross-coupling to build the core heterocyclic structure or to introduce another key binding element. While a direct synthesis of approved drugs like Imatinib or Dasatinib using this specific reagent is not the primary route, the underlying synthetic logic is highly relevant. [6][7][8]

Linker for Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP inhibitors are a class of anticancer agents that have shown significant promise in treating cancers with deficiencies in DNA repair mechanisms. [9][10][11][12]The synthesis of several PARP inhibitors, such as Olaparib and Rucaparib, involves the use of bifunctional linkers to connect the pharmacophoric elements. This compound provides an ideal framework for such syntheses. The benzylic bromide can be reacted with a nucleophilic portion of the molecule, while the aryl bromide can be elaborated to form the core structure that binds to the nicotinamide binding site of the PARP enzyme. [13]

Caption: Applications in drug discovery.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

| Technique | Expected Features |

| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm. A singlet for the benzylic protons (CH₂) around 4.5 ppm. A singlet for the methyl ester protons (OCH₃) around 3.9 ppm. [3] |

| ¹³C NMR | Carbonyl carbon of the ester around 165 ppm. Aromatic carbons in the range of 120-140 ppm. Benzylic carbon (CH₂) around 30-35 ppm. Methyl ester carbon (OCH₃) around 52 ppm. |

| Mass Spec. | The molecular ion peak (M⁺) and characteristic isotopic pattern for two bromine atoms (M, M+2, M+4). |

| IR | Strong carbonyl stretch (C=O) of the ester around 1720-1740 cm⁻¹. C-Br stretching vibrations in the fingerprint region. |

Safety and Handling

As a reactive brominated compound, this compound requires careful handling to ensure laboratory safety.

-

Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air and keep comfortable for breathing.

Conclusion

This compound is a testament to the power of strategic molecular design. Its dual reactivity, coupled with its accessibility through a straightforward synthetic sequence, establishes it as a valuable asset in the pursuit of novel therapeutics. For the medicinal chemist, this reagent is not merely a collection of atoms, but a key that unlocks a multitude of synthetic possibilities, paving the way for the creation of next-generation medicines that can address unmet medical needs. As our understanding of disease biology deepens, the demand for such versatile and precisely engineered building blocks will undoubtedly continue to grow, solidifying the importance of reagents like this compound in the future of drug discovery.

References

-

Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

-

PubMed. (n.d.). The synthesis of Bcr-Abl inhibiting anticancer pharmaceutical agents imatinib, nilotinib and dasatinib. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Reactions at the Benzylic Position. Retrieved from [Link]

-

ResearchGate. (n.d.). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

-

ChemRxiv. (n.d.). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-bromo-2-(bromomethyl)benzoate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 5-bromo-2-(bromomethyl)benzoate. Retrieved from [Link]

-

National Institutes of Health. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. Retrieved from [Link]

- Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.

-

DIGIBUG Principal. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). Retrieved from [Link]

-

PubMed Central. (n.d.). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2023). Privileged fragment-based design, synthesis and in vitro antitumor activity of imatinib analogues. Retrieved from [Link]

-

MDPI. (n.d.). PARP Inhibitors in Ovarian Cancer: The Route to “Ithaca”. Retrieved from [Link]

-

PubMed Central. (n.d.). Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer. Retrieved from [Link]

-

European Open Science. (n.d.). PARP Inhibitor for Ovarian Cancer Therapy. Retrieved from [Link]

Sources

- 1. Methyl 5-bromo-2-(bromomethyl)benzoate | C9H8Br2O2 | CID 12929136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 5-bromo-2-(bromomethyl)benzoate [myskinrecipes.com]

- 3. METHYL 2-BROMO-5-METHYLBENZOATE | 90971-88-3 [chemicalbook.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Khan Academy [khanacademy.org]

- 6. The synthesis of Bcr-Abl inhibiting anticancer pharmaceutical agents imatinib, nilotinib and dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eu-opensci.org [eu-opensci.org]

- 13. researchgate.net [researchgate.net]

physical and chemical properties of Methyl 2-bromo-5-(bromomethyl)benzoate

An In-Depth Technical Guide to Methyl 2-bromo-5-(bromomethyl)benzoate for Advanced Chemical Synthesis

Introduction: A Bifunctional Linchpin in Complex Synthesis

In the landscape of modern drug discovery and materials science, the strategic value of versatile chemical building blocks cannot be overstated. This compound is a prime example of such a scaffold, offering chemists a robust platform for constructing complex molecular architectures. Its utility stems from the precisely arranged functional groups: a methyl ester, a stable aryl bromide, and a highly reactive benzylic bromide. This trifecta of functionalities, each with distinct and orthogonal reactivity, makes it an invaluable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and specialty chemicals.[1][2]

This guide provides an in-depth exploration of this compound, moving beyond a simple recitation of data. We will delve into the causality behind its reactivity, present validated protocols for its use, and offer the practical insights necessary for its successful application in research and development. A critical point of clarification is the distinction between this compound and its common isomer, Methyl 5-bromo-2-(bromomethyl)benzoate, which will be addressed to ensure precision in synthesis planning.

Nomenclature and Structural Elucidation

Precise identification is paramount in chemical synthesis. This compound is structurally distinct from its isomer, which is more commonly listed by chemical suppliers. The key difference lies in the relative positions of the bromine atom and the bromomethyl group on the benzene ring.

-

This compound (Target Compound): The aryl bromine is at position 2, ortho to the ester, while the reactive benzylic bromide is at position 5.

-

Methyl 5-bromo-2-(bromomethyl)benzoate (Isomer): The aryl bromine is at position 5, para to the ester, while the reactive benzylic bromide is at position 2.

This structural nuance dictates the electronic environment and steric accessibility of each reaction site, profoundly impacting synthetic outcomes.

Caption: Chemical Structure of this compound.

Table 1: Core Compound Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 90721-58-7 | [3] |

| Molecular Formula | C₉H₈Br₂O₂ | [3][4] |

| Molecular Weight | 307.97 g/mol | [3][4] |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)CBr)Br | |

| Isomeric CAS | 79670-17-0 (Methyl 5-bromo-2-(bromomethyl)benzoate) | [4][5][6] |

Physicochemical Properties

The physical properties of this compound are critical for its handling, reaction setup, and purification. While comprehensive data for the 2-bromo-5-(bromomethyl) isomer is sparse, data from its 5-bromo-2-(bromomethyl) counterpart and structural analogues provide a reliable profile.

Table 2: Summary of Physicochemical Data

| Property | Value | Notes & Causality | Source(s) |

| Appearance | Off-white to yellow solid or liquid | The state depends on purity and ambient temperature. The color can arise from trace impurities or degradation. | [1] |

| Boiling Point | ~349.7 °C at 760 mmHg | Data for isomer CAS 79670-17-0. The high molecular weight and polarity contribute to a high boiling point, making it suitable for reactions at elevated temperatures. | [1] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Insoluble in water. | The ester and bromoalkane functionalities confer lipophilic character, while the lack of H-bond donors leads to poor aqueous solubility. | Inferred |

| Storage | 2-8°C, under inert atmosphere, protected from light | The benzylic bromide is susceptible to hydrolysis and nucleophilic attack by atmospheric moisture. Light can promote radical decomposition. Refrigeration and inert gas mitigate these degradation pathways. | [1][3] |

Chemical Reactivity and Mechanistic Insights

The synthetic power of this compound lies in the differential reactivity of its two bromine substituents. This orthogonality is not accidental; it is a direct consequence of their electronic and structural environments.

-

Benzylic Bromide (-CH₂Br): This group is highly reactive towards nucleophiles. The C-Br bond is weakened, and the transition state of an Sₙ2 reaction (or the carbocation intermediate of an Sₙ1 reaction) is stabilized by the adjacent benzene ring. This site is the workhorse for introducing a vast array of functional groups via substitution.

-

Aryl Bromide (-Br): This bromine is directly attached to the sp²-hybridized carbon of the benzene ring. The C-Br bond is stronger due to partial double-bond character and the electron-withdrawing nature of the ring. It is largely unreactive to simple nucleophiles but is perfectly primed for organometallic transformations, such as palladium-catalyzed cross-coupling reactions.

This predictable reactivity allows for a stepwise, controlled approach to building molecular complexity.

Caption: Orthogonal Reactivity Workflow of the Two Bromine Sites.

Synthesis and Purification Protocol

A robust and reproducible synthesis is crucial. The most common and logical route to this class of compounds is via radical bromination of the corresponding methyl-substituted precursor, in this case, Methyl 2-bromo-5-methylbenzoate.

Experimental Protocol: Synthesis via Radical Bromination

-

Objective: To selectively brominate the benzylic methyl group without affecting the aryl bromide or the ester.

-

Causality: This reaction proceeds via a free-radical chain mechanism. N-Bromosuccinimide (NBS) is chosen as the bromine source because it provides a low, steady concentration of bromine radicals, minimizing side reactions like aromatic bromination. A radical initiator (AIBN or BPO) is required to start the chain reaction at a controlled rate upon heating.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add Methyl 2-bromo-5-methylbenzoate (1.0 eq).

-

Solvent and Reagents: Add a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane (approx. 0.1 M concentration). Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.02 eq).

-

Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours. The solid succinimide byproduct will float to the top upon completion.

-

Workup: Cool the reaction mixture to room temperature and filter off the succinimide. Wash the solid with a small amount of fresh solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is then purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc) as the eluent. This separates the desired dibrominated product from any remaining starting material and over-brominated byproducts.

-

Validation: Collect fractions and analyze by TLC. Combine pure fractions, evaporate the solvent, and dry under high vacuum to yield this compound as an off-white solid or pale yellow oil. Confirm identity and purity using NMR and MS analysis.

Spectroscopic Characterization

Unambiguous characterization is the cornerstone of trustworthy research. The following are the expected spectroscopic signatures for validating the structure of this compound.

-

¹H NMR:

-

-OCH₃ (Methyl Ester): A sharp singlet at ~3.9 ppm.

-

-CH₂Br (Benzylic): A sharp singlet at ~4.5-4.7 ppm. Its downfield shift is due to the deshielding effect of the adjacent bromine atom.

-

Aromatic Protons: Three signals in the aromatic region (~7.2-7.8 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

-

¹³C NMR:

-

-OCH₃: ~52 ppm.

-

-CH₂Br: ~30-33 ppm.

-

Aromatic Carbons: Six signals between ~120-140 ppm.

-

C=O (Ester Carbonyl): A signal at ~165-168 ppm.

-

-

FTIR (Infrared Spectroscopy):

-

C=O Stretch (Ester): Strong, sharp absorption band around 1720-1740 cm⁻¹.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

-

C-Br Stretch: Absorptions in the fingerprint region, typically 500-680 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The most telling feature is the isotopic pattern for a molecule containing two bromine atoms. Expect a cluster of peaks for the molecular ion at m/z 306, 308, and 310, with a characteristic intensity ratio of approximately 1:2:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This pattern is a definitive validation of the presence of two bromine atoms.

-

Fragmentation: A prominent fragment would be the loss of a bromine radical (•Br), resulting in a peak at m/z 227/229 (M-79/81). Another likely fragmentation is the loss of the methoxy group (•OCH₃) from the ester.

-

Handling, Storage, and Safety

Due to its reactive nature, proper handling of this compound is essential for both safety and maintaining compound integrity.

Table 3: GHS Hazard and Safety Information

| Category | Information | Source(s) |

| Pictogram(s) | Danger | [4] |

| Hazard Statements | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. | [4][7] |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a face shield, nitrile gloves, and a lab coat. All manipulations should be performed in a certified chemical fume hood. | [8][9] |

| First Aid Measures | Skin: Immediately remove contaminated clothing and rinse skin with copious amounts of water for at least 15 minutes. Eyes: Rinse cautiously with water for several minutes, removing contact lenses if possible. Inhalation: Move person to fresh air. Ingestion: Do NOT induce vomiting. In all cases of exposure, seek immediate medical attention. | [9][10] |

| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. | [8] |

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a key intermediate, enabling the rapid diversification of molecular scaffolds.[1] Its bifunctional nature allows it to act as a "linker," connecting two different molecular fragments in a controlled, stepwise manner.

-

Scaffold Elaboration: A common strategy involves first reacting the benzylic bromide with a nucleophile (e.g., a primary amine of a core structure). The resulting intermediate, which still contains the aryl bromide, can then be subjected to a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling with a boronic acid) to add another layer of complexity.

-

Pharmacophore Introduction: The benzylic bromide is an excellent electrophile for introducing moieties that can interact with biological targets. The aryl bromide can be used to anchor the molecule or introduce vectors to explore structure-activity relationships (SAR).

The strategic use of this building block accelerates medicinal chemistry programs by providing reliable and versatile pathways to novel and complex drug candidates.[11]

References

-

MySkinRecipes. Methyl 5-bromo-2-(bromomethyl)benzoate. [Link]

-

PubChem. Methyl 5-bromo-2-(bromomethyl)benzoate. [Link]

-

PrepChem.com. Synthesis of Methyl-2-bromomethylbenzoate. [Link]

-

PubChem. Methyl 5-bromo-2-methylbenzoate. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - Methyl 4-(bromomethyl)benzoate. [Link]

-

NIST WebBook. Methyl-2-bromobenzoate. [Link]

-

NIST WebBook. Methyl-2-bromobenzoate IR Spectrum. [Link]

-

PubChem. Methyl 2-bromo-5-methylbenzoate. [Link]

-

MySkinRecipes. Methyl 5-bromo-2-(bromomethyl)benzoate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. [Link]

Sources

- 1. Methyl 5-bromo-2-(bromomethyl)benzoate [myskinrecipes.com]

- 2. Methyl 5-bromo-2-(bromomethyl)benzoate [myskinrecipes.com]

- 3. 90721-58-7|this compound|BLD Pharm [bldpharm.com]

- 4. Methyl 5-bromo-2-(bromomethyl)benzoate | C9H8Br2O2 | CID 12929136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. methyl 5-bromo-2-(bromomethyl)benzoate - CAS:79670-17-0 - Abovchem [abovchem.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Solubility of Methyl 2-bromo-5-(bromomethyl)benzoate in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of Methyl 2-bromo-5-(bromomethyl)benzoate, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers a predictive assessment across a range of organic solvents, and provides detailed experimental protocols for quantitative solubility determination.

Introduction to this compound

This compound (C₉H₈Br₂O₂) is a bifunctional organic compound with a molecular weight of 307.97 g/mol .[1][2] Its structure, featuring a benzene ring substituted with a methyl ester group, a bromine atom, and a bromomethyl group, makes it a versatile reagent in organic synthesis. The presence of two reactive bromine atoms allows for sequential or differential functionalization, rendering it valuable for constructing complex molecular architectures.[1] Understanding its solubility is paramount for its effective use in reaction media, purification processes like recrystallization, and formulation development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈Br₂O₂ | [1][2] |

| Molecular Weight | 307.97 g/mol | [1][2] |

| Appearance | Off-White to Yellow Solid or Liquid | [1] |

| Boiling Point | 349.7°C at 760 mmHg | [1] |

Theoretical Framework for Solubility

The solubility of an organic compound is dictated by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[3] The overall polarity of a molecule is a composite of its constituent functional groups and the non-polar hydrocarbon skeleton.[4]

Structural Analysis of this compound

To predict the solubility of this compound, we must first analyze its structural components:

-

Aromatic Ring: The central benzene ring is a non-polar, hydrophobic structure.

-

Methyl Ester Group (-COOCH₃): This group introduces polarity due to the presence of electronegative oxygen atoms, creating dipole-dipole interactions. It can also act as a hydrogen bond acceptor.

-

Bromo Substituents (-Br and -CH₂Br): The bromine atoms are electronegative, contributing to the molecule's overall polarity through dipole-dipole interactions. However, their large size also enhances London dispersion forces.

The presence of the polar methyl ester group is balanced by the larger, non-polar aromatic ring and the two bromine-containing substituents. This suggests that the molecule will exhibit moderate overall polarity.

The Influence of Solvent Properties

The choice of solvent is critical for achieving desired solubility. Key solvent properties to consider include:

-

Polarity: Solvents are broadly classified as polar or non-polar. Polar solvents can be further categorized into protic (containing -OH or -NH groups capable of hydrogen bonding) and aprotic (lacking such groups).

-

Intermolecular Forces: The types of intermolecular forces a solvent can engage in (London dispersion, dipole-dipole, hydrogen bonding) will determine its ability to solvate a given solute.[3][4]

For this compound, solvents capable of dipole-dipole interactions and, to a lesser extent, those that can accommodate its non-polar regions through London dispersion forces will be most effective.

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile for this compound in common organic solvents can be predicted. It is important to note that this is a theoretical assessment, and experimental verification is crucial.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane, Heptane | Non-polar | Low | The molecule's polarity from the ester and bromo groups will limit solubility in highly non-polar solvents. |

| Toluene | Non-polar (aromatic) | Moderate | The aromatic nature of toluene can interact favorably with the benzene ring of the solute via π-stacking, enhancing solubility compared to aliphatic non-polar solvents. |

| Diethyl Ether | Slightly Polar | Moderate to High | The ether's slight polarity and ability to engage in dipole-dipole interactions should effectively solvate the solute. |

| Dichloromethane (DCM) | Polar Aprotic | High | DCM's polarity is well-suited to dissolve moderately polar compounds. |

| Ethyl Acetate | Polar Aprotic | High | The ester functionality of ethyl acetate is similar to that of the solute, promoting miscibility. |

| Acetone | Polar Aprotic | High | A strong polar aprotic solvent capable of strong dipole-dipole interactions. |

| Acetonitrile | Polar Aprotic | Moderate | While polar, its smaller size might be less effective at solvating the bulky solute compared to other polar aprotic solvents. |

| Isopropanol, Ethanol | Polar Protic | Moderate | The polar hydroxyl group can interact with the ester, but the overall polarity might be slightly mismatched. |

| Methanol | Polar Protic | Moderate to Low | The high polarity of methanol may not be ideal for the less polar regions of the solute. |

| Water | Highly Polar Protic | Very Low | The predominantly non-polar character of the molecule will lead to poor solubility in water.[5] |

Experimental Determination of Solubility

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the isothermal saturation method, a reliable technique for determining the solubility of a solid in a liquid solvent.[6]

Isothermal Saturation Method (Gravimetric Analysis)

This method involves creating a saturated solution at a constant temperature and then determining the concentration of the dissolved solute by mass.[6]

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Vials with tight-sealing caps

-

Temperature-controlled shaker or stirrer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Analytical balance

-

Drying oven or vacuum desiccator

Protocol:

-

Preparation: Add an excess amount of this compound to a vial. An excess is confirmed by the presence of undissolved solid after equilibration.[6]

-

Solvent Addition: Accurately dispense a known volume (e.g., 5.0 mL) of the chosen organic solvent into the vial.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached.[6]

-

Sample Collection: After equilibration, allow the undissolved solid to settle. Carefully draw a known volume of the supernatant (e.g., 2.0 mL) using a syringe fitted with a filter to remove any solid particles.

-

Solvent Evaporation: Dispense the filtered saturated solution into a pre-weighed evaporation dish.

-

Drying: Place the dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute, or use a vacuum desiccator until all the solvent has evaporated and a constant weight is achieved.

-

Mass Determination: Accurately weigh the dish containing the dried solute.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of dried solute (g) / Volume of solution taken (L))

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for the isothermal saturation method.

Practical Implications and Solvent Selection

The choice of solvent directly impacts the success of synthetic procedures involving this compound.

-

For Chemical Reactions: A solvent that provides high solubility for all reactants at the desired reaction temperature is ideal. Dichloromethane, ethyl acetate, and toluene are likely good candidates for many reactions.

-

For Purification by Recrystallization: An ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures. A solvent pair, such as toluene-hexane or ethyl acetate-heptane, may be effective. The compound should be highly soluble in the first solvent and poorly soluble in the second.

Diagram 2: Decision Tree for Solvent Selection

Caption: A decision-making guide for solvent selection.

Conclusion

References

- What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube.

- Factors affecting solubility. Unknown Source.

- Solubility of Organic Compounds. (2023). University of Calgary.

- Solubility of Solvent Blue 35 in organic solvents. (2025). Benchchem.

- Solubility of Organic Compounds. Chemistry Steps.

- Methyl 2-amino-5-bromobenzo

- What factors affect solubility?. (2022).

- Methyl 5-bromo-2-(bromomethyl)

- Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.

- CAS 2417-73-4: methyl 2-bromomethyl benzo

- Methyl 2-bromobenzo

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.

- Experiment 1. Solubility of Organic Compounds. Scribd.

- Methyl 5-bromo-2-(bromomethyl)

- Methyl 5-bromo-2-methylbenzo

- METHYL 2-BROMO-5-METHYLBENZO

- The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

- Methyl 2-(Bromomethyl)

- METHYL 4-BROMO-2-BROMOMETHYL-BENZO

- Methyl 2-bromo-5-(bromomethyl)

Sources

- 1. Methyl 5-bromo-2-(bromomethyl)benzoate [myskinrecipes.com]

- 2. Methyl 5-bromo-2-(bromomethyl)benzoate | C9H8Br2O2 | CID 12929136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. CAS 2417-73-4: methyl 2-bromomethyl benzoate | CymitQuimica [cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Synthesis of Methyl 2-bromo-5-(bromomethyl)benzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-bromo-5-(bromomethyl)benzoate is a key bifunctional building block in modern organic synthesis, particularly valued in the construction of complex molecules for pharmaceutical and materials science applications. Its structure, featuring both an ester and a reactive benzylic bromide on a substituted phenyl ring, allows for sequential and site-selective modifications. This guide provides an in-depth exploration of a reliable and efficient two-step synthesis commencing from 2-bromo-5-methylbenzoic acid. The narrative emphasizes the mechanistic rationale behind procedural choices, offering field-proven insights to ensure reproducibility and high yields. The synthesis involves an initial acid-catalyzed esterification to protect the carboxylic acid, followed by a selective free-radical bromination of the benzylic methyl group. This document serves as a self-validating manual, complete with detailed experimental protocols, quantitative data summaries, safety protocols, and authoritative references.

Synthetic Strategy Overview

The conversion of 2-bromo-5-methylbenzoic acid to this compound is optimally achieved through a two-step sequence. This approach ensures high selectivity and yield by addressing each functional group transformation independently.

-

Step 1: Fischer-Speier Esterification. The carboxylic acid is first converted to its corresponding methyl ester. This step not only yields the intermediate, methyl 2-bromo-5-methylbenzoate, but also protects the carboxyl group from potential side reactions during the subsequent bromination.

-

Step 2: Wohl-Ziegler Benzylic Bromination. The methyl group of the esterified intermediate is then selectively brominated using N-Bromosuccinimide (NBS) and a radical initiator. This reaction proceeds via a free-radical mechanism, targeting the benzylic position, which is activated for radical abstraction.[1][2]

Caption: Overall workflow for the two-step synthesis.

Part I: Synthesis of Methyl 2-bromo-5-methylbenzoate (Esterification)

Mechanistic Insight & Rationale

The first transformation is a classic Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid catalyst. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by methanol.

A critical aspect of this equilibrium is the presence of water as a byproduct. To drive the reaction toward the ester product, Le Chatelier's principle is applied by using a large excess of methanol, which acts as both a reagent and the solvent.[3][4] While the ortho-bromo substituent introduces some steric hindrance, it does not significantly impede the reaction under reflux conditions.[5] This method is favored for its operational simplicity, cost-effectiveness, and high yields, often exceeding 90%.[6]

Detailed Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-methylbenzoic acid (10.0 g, 46.5 mmol).

-

Reagent Addition: Add methanol (100 mL, 2.47 mol), followed by the slow, dropwise addition of concentrated sulfuric acid (2.5 mL, 46.5 mmol) with continuous stirring. The addition of acid is exothermic and should be performed with care.

-

Reaction Conditions: Heat the mixture to a gentle reflux and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Reduce the volume of the solvent to approximately 20 mL using a rotary evaporator.

-

Carefully pour the concentrated mixture into a separatory funnel containing 100 mL of ice-cold water.

-

Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the remaining acid, followed by a saturated brine solution (1 x 50 mL).

-

-

Purification and Characterization:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product, typically a colorless oil, can be purified by silica gel column chromatography using a petroleum ether-ethyl acetate gradient (e.g., 15:1) to afford pure methyl 2-bromo-5-methylbenzoate.[7]

-

Expected Yield: 9.8 g (92%).[7]

-

¹H NMR (400 MHz, CDCl₃): δ 7.60 (d, J = 1.6 Hz, 1H), 7.53 (d, J = 8.8 Hz, 1H), 7.15 (q, J = 3.2 Hz, 1H), 3.92 (s, 3H), 2.33 (s, 3H) ppm.[7]

-

Part II: Synthesis of this compound (Benzylic Bromination)

Mechanistic Insight & Rationale

The selective bromination of the benzylic methyl group is achieved via a Wohl-Ziegler reaction, which proceeds through a free-radical chain mechanism.[2] N-Bromosuccinimide (NBS) serves as the key reagent, providing a low and constant concentration of molecular bromine (Br₂) in the reaction mixture.[1] The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN), upon heating.

The generated radical abstracts a hydrogen atom from the benzylic position of methyl 2-bromo-5-methylbenzoate. This step is highly selective because the resulting benzylic radical is stabilized by resonance with the aromatic ring. This stabilized radical then reacts with a molecule of Br₂ to form the desired product and a bromine radical, which propagates the chain reaction.[1][8] Using NBS is crucial as it prevents high concentrations of Br₂, which could otherwise lead to electrophilic aromatic substitution on the ring.[1] Carbon tetrachloride (CCl₄) is a traditional solvent due to its inertness, but less toxic alternatives like cyclohexane or 1,2-dichlorobenzene can also be effective.[9][10]

Detailed Experimental Protocol: Wohl-Ziegler Bromination

-

Reaction Setup: In a 250 mL round-bottomed flask fitted with a reflux condenser and a magnetic stir bar, dissolve methyl 2-bromo-5-methylbenzoate (9.0 g, 39.3 mmol) in carbon tetrachloride (CCl₄, 100 mL).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (7.7 g, 43.2 mmol, 1.1 eq) and azobisisobutyronitrile (AIBN) (0.32 g, 1.96 mmol, 0.05 eq) to the solution.

-

Reaction Conditions: Heat the mixture to reflux (approx. 77°C for CCl₄) for 3-5 hours. The reaction can be monitored by observing the solid succinimide byproduct, which is less dense than NBS and will float to the surface upon completion.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cold CCl₄.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

-

Purification and Characterization:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as hexane or an ethanol/water mixture, to yield this compound as a solid.

-

Expected Yield: ~9.5 g (78%).

-

Expected Appearance: White to off-white solid.

-

Quantitative Data and Physicochemical Properties Summary

| Compound | Formula | MW ( g/mol ) | CAS No. | Moles (mmol) | Theoretical Yield (g) | Typical Yield (%) |

| Starting Material | ||||||

| 2-bromo-5-methylbenzoic acid | C₈H₇BrO₂ | 215.04 | 79669-49-1 | 46.5 | - | - |

| Intermediate | ||||||

| Methyl 2-bromo-5-methylbenzoate | C₉H₉BrO₂ | 229.07 | 90971-88-3 | 39.3 | 10.65 | 92%[7] |

| Final Product | ||||||

| This compound | C₉H₈Br₂O₂ | 307.97 | 90721-58-7 | - | 12.10 | ~78% |

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Concentrated Sulfuric Acid: Is extremely corrosive and can cause severe burns. Handle with extreme care and have a neutralizing agent (sodium bicarbonate) readily available.

-

N-Bromosuccinimide (NBS): Is harmful if swallowed, causes severe skin burns and eye damage, and is an oxidizer that may intensify fire.[11][12] Avoid contact with skin and eyes, and do not breathe the dust. Store away from combustible materials.[12][13]

-

Azobisisobutyronitrile (AIBN): Is a flammable solid and can decompose exothermically upon heating. Store in a cool place.

-

Carbon Tetrachloride (CCl₄): Is a toxic and environmentally hazardous solvent. It is a suspected carcinogen. If possible, substitute with a safer alternative like cyclohexane.

Conclusion

This guide details a robust and efficient two-step synthesis for preparing this compound from 2-bromo-5-methylbenzoic acid. The sequence, beginning with a high-yielding Fischer esterification followed by a selective Wohl-Ziegler benzylic bromination, provides a reliable pathway to this versatile chemical intermediate. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can confidently synthesize this valuable compound for applications in drug discovery and advanced material development.

References

-

Vedantu. (n.d.). Toluene on reaction with N-bromosuccinimide gives A class 12 chemistry CBSE. Retrieved from [Link]

-

Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Retrieved from [Link]

-

ChemRxiv. (2020). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. Retrieved from [Link]

-

Reagent Guide. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

-

Khan Academy. (n.d.). Radical Bromination: The Primary Alkane Reaction (Theory & Practice). Retrieved from [Link]

-

Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 22). Halogenation of Benzene and Methylbenzene. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

-

PrepChem.com. (n.d.). Step A Preparation of Methyl-2-bromomethylbenzoate. Retrieved from [Link]

-

ResearchGate. (2017, June 20). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene. Retrieved from [Link]

-

Scribd. (n.d.). Chemistry Lab: Methyl Benzoate Synthesis. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 3. studylib.net [studylib.net]

- 4. personal.tcu.edu [personal.tcu.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Bromo-5-methylbenzoic acid (6967-82-4) for sale [vulcanchem.com]

- 7. METHYL 2-BROMO-5-METHYLBENZOATE | 90971-88-3 [chemicalbook.com]

- 8. Toluene on reaction with Nbromosuccinimide gives A class 12 chemistry CBSE [vedantu.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. lobachemie.com [lobachemie.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. fishersci.no [fishersci.no]

Methyl 2-bromo-5-(bromomethyl)benzoate: A Bifunctional Linker for Advanced Molecular Architectures

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Bifunctional Linkers

In the intricate world of modern drug discovery and materials science, the ability to precisely connect and orient distinct molecular entities is paramount. Bifunctional linkers are the molecular architects that enable this construction, providing a stable yet versatile bridge between two components. Methyl 2-bromo-5-(bromomethyl)benzoate emerges as a particularly strategic linker, offering two distinct reactive handles with orthogonal reactivity. This guide provides a comprehensive overview of its synthesis, properties, and application as a bifunctional linker, empowering researchers to leverage its unique capabilities in the design of complex molecular constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application.

| Property | Value | Reference |

| Molecular Formula | C₉H₈Br₂O₂ | [1] |

| Molecular Weight | 307.97 g/mol | [1] |

| CAS Number | 90721-58-7 | |

| Appearance | Off-white to yellow solid or liquid | |

| Boiling Point | 349.7 °C at 760 mmHg (Predicted) | |

| Storage | 2-8°C, protected from light, under inert gas |

The Core Principle: Orthogonal Reactivity

The utility of this compound as a bifunctional linker is rooted in the differential reactivity of its two bromine substituents: a benzylic bromide and an aryl bromide.

-

Benzylic Bromide (at the -CH₂Br group): This is the more reactive of the two functional groups. The carbon-bromine bond is weakened by the adjacent benzene ring, making it highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile attachment of a wide range of nucleophiles, such as amines, thiols, and alcohols, under relatively mild conditions.

-

Aryl Bromide (at the C2 position of the benzene ring): In contrast, the aryl bromide is significantly less reactive towards nucleophilic substitution. The lone pairs of the bromine atom participate in resonance with the aromatic ring, imparting a partial double bond character to the carbon-bromine bond and strengthening it. Consequently, functionalization at this position typically requires harsher conditions, most commonly transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, or Buchwald-Hartwig reactions.

This disparity in reactivity forms the basis of a sequential and controlled synthetic strategy, where the two bromine atoms can be addressed independently to link two different molecules.

Caption: Sequential functionalization of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the commercially available 2-bromo-5-methylbenzoic acid.

Step 1: Esterification of 2-bromo-5-methylbenzoic acid

The carboxylic acid is first converted to its methyl ester. A common method is Fischer esterification, though for substrates that may be sensitive to strong acid and high temperatures, conversion to the acid chloride followed by reaction with methanol is a reliable alternative.

Caption: Synthesis of the precursor, Methyl 2-bromo-5-methylbenzoate.

Experimental Protocol: Synthesis of Methyl 2-bromo-5-methylbenzoate [2]

-

Reaction Setup: To a solution of 2-bromo-5-methylbenzoic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add a catalytic amount of N,N-dimethylformamide (DMF).

-

Acid Chloride Formation: Slowly add oxalyl chloride (1.5 eq) to the solution. Stir the reaction mixture at room temperature for 1-2 hours.

-

Esterification: Cool the reaction mixture back to 0 °C and slowly add methanol (2.0 eq). Allow the reaction to stir at room temperature for 6-12 hours.

-

Work-up and Purification: Quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield Methyl 2-bromo-5-methylbenzoate.[2]

Step 2: Benzylic Bromination

The methyl group on the benzene ring is then selectively brominated using a radical initiator and a bromine source, typically N-bromosuccinimide (NBS). This reaction is a free-radical chain reaction initiated by light or a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

Caption: Final step in the synthesis of the bifunctional linker.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 2-bromo-5-methylbenzoate (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl₄).

-

Addition of Reagents: Add N-bromosuccinimide (NBS) (1.0-1.2 eq) and a catalytic amount of a radical initiator such as AIBN or BPO.

-

Reaction Conditions: Heat the mixture to reflux (approximately 77 °C for CCl₄) and irradiate with a UV lamp or a high-intensity incandescent lamp to initiate the reaction. Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Application as a Bifunctional Linker: A Hypothetical PROTAC Synthesis

To illustrate the utility of this compound, a hypothetical synthesis of a PROTAC targeting a protein of interest (POI) for degradation is presented. The PROTAC will link a POI-binding ligand to a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN).

Step 1: Attachment of the POI Ligand via Nucleophilic Substitution

The more reactive benzylic bromide is first functionalized with a POI ligand that contains a suitable nucleophile, for example, a primary amine.

Experimental Protocol:

-

Reaction Setup: Dissolve the POI ligand with an amine functional group (1.0 eq) in an anhydrous polar aprotic solvent like DMF.

-

Addition of Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the solution.

-

Linker Addition: Add a solution of this compound (1.1 eq) in DMF dropwise to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer and concentrate under reduced pressure. Purify the intermediate by column chromatography.

Step 2: Attachment of the E3 Ligase Ligand via Suzuki-Miyaura Cross-Coupling

The less reactive aryl bromide of the intermediate is then functionalized with the E3 ligase ligand, for instance, a derivative of lenalidomide containing a boronic acid or boronate ester.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, combine the intermediate from Step 1 (1.0 eq), the boronic acid derivative of the E3 ligase ligand (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 eq), and a base like potassium carbonate or cesium carbonate (2.0-3.0 eq).

-

Solvent and Degassing: Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water. Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by LC-MS.

-

Work-up and Purification: After cooling, dilute the reaction with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the final PROTAC molecule by preparative HPLC.

Caption: Hypothetical workflow for the synthesis of a PROTAC using the bifunctional linker.

Conclusion

This compound represents a valuable tool for the construction of complex molecular architectures. Its key advantage lies in the orthogonal reactivity of its two bromine substituents, which allows for a controlled and sequential introduction of different molecular entities. This in-depth guide provides the fundamental knowledge and practical protocols for the synthesis and application of this versatile bifunctional linker, empowering researchers in drug discovery and materials science to design and create novel molecules with precisely engineered properties. The principles outlined herein can be adapted for the synthesis of a wide range of conjugates beyond PROTACs, including ADCs, molecular probes, and advanced materials.

References

-

PubChem. Methyl 5-bromo-2-(bromomethyl)benzoate. Available at: [Link]

Sources

A Technical Guide to the Electrophilic Sites of Methyl 2-bromo-5-(bromomethyl)benzoate: A Chemoselective Gateway for Advanced Synthesis

Abstract

Methyl 2-bromo-5-(bromomethyl)benzoate is a trifunctional aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its molecular architecture, featuring three distinct electrophilic centers—a benzylic bromide, an aryl bromide, and a methyl ester—presents both a challenge and an opportunity for complex molecular engineering. The pronounced differences in the chemical reactivity of these sites allow for remarkable chemoselectivity, enabling stepwise, site-specific modifications. This guide provides an in-depth analysis of the electrophilic nature of each site, explores the principles governing their selective reactivity, and furnishes field-proven protocols for harnessing this selectivity in practical synthetic applications, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Introduction: Unveiling a Versatile Synthetic Hub

In the landscape of drug discovery and advanced materials development, the ability to construct complex molecular architectures with precision is paramount. Bifunctional and trifunctional scaffolds serve as invaluable starting points, offering multiple handles for diversification. This compound (CAS 90721-58-7) is one such scaffold, distinguished by its array of reactive sites.[1][2]

The strategic disposition of a highly labile benzylic bromide, a less reactive aryl bromide, and a classic ester functionality on a single benzene ring allows for a programmed approach to synthesis. Understanding the intrinsic reactivity of each electrophilic center is the key to unlocking the full synthetic potential of this molecule. This guide will dissect the reactivity of these sites, providing a framework for their selective functionalization.

dot graph "Electrophilic_Sites" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [style=invis]; bgcolor="#FFFFFF";

} end_dot Figure 1: Key electrophilic sites of this compound.

Analysis of Electrophilic Sites: A Hierarchy of Reactivity

The synthetic utility of this compound stems from the differential reactivity of its three primary electrophilic centers. This reactivity is governed by the hybridization of the carbon atom and the stability of the intermediates or transition states formed during a reaction.

The Benzylic Bromide: The Most Labile Center

The carbon of the 5-(bromomethyl) group is an sp³-hybridized benzylic carbon. It is the most reactive electrophilic site for nucleophilic substitution.[3] This heightened reactivity is attributable to two main factors:

-

Stabilization of the Transition State: In an Sₙ2 reaction, the p-orbitals of the adjacent benzene ring stabilize the transition state, lowering the activation energy.

-

Carbocation Stability: In an Sₙ1 reaction, the departure of the bromide ion generates a benzylic carbocation, which is highly stabilized by resonance, delocalizing the positive charge across the aromatic ring.

Consequently, the benzylic bromide can be readily displaced by a wide range of soft and hard nucleophiles, such as amines, alkoxides, thiolates, and cyanide, under mild conditions.[3]

The Aryl Bromide: The Cross-Coupling Hub

The carbon atom at the 2-position of the benzene ring is sp²-hybridized and bonded to a bromine atom. The C(sp²)-Br bond is significantly stronger than the C(sp³)-Br bond of the benzylic position. Furthermore, the lone pairs on the bromine atom participate in resonance with the aromatic ring, giving the C-Br bond partial double-bond character.[4] As a result, this site is generally unreactive towards traditional nucleophilic substitution reactions under standard conditions.[4]

However, the aryl bromide is the primary site for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[5] The catalytic cycle of these reactions is initiated by the oxidative addition of a low-valent palladium(0) complex into the C(sp²)-Br bond. This step is kinetically favored over oxidative addition into the C(sp³)-Br bond of the benzylic halide. This inherent preference is the cornerstone of achieving chemoselectivity.

The Methyl Ester: The Acyl Carbonyl Center

The carbonyl carbon of the methyl ester group is a classic electrophilic site due to the polarization of the C=O double bond. It is susceptible to attack by strong nucleophiles, leading to nucleophilic acyl substitution. Typical reactions include hydrolysis to the corresponding carboxylic acid, amidation with amines, or reduction to a primary alcohol using powerful reducing agents like lithium aluminum hydride. Generally, these transformations require more forcing conditions (e.g., strong base/acid, or potent nucleophiles/hydride sources) compared to the substitution at the benzylic bromide position.

Chemoselectivity: A Strategy for Programmed Synthesis

The significant difference in reactivity between the benzylic bromide and the aryl bromide allows for a highly controlled, stepwise functionalization of the molecule.

dot graph Chemoselectivity_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=10]; bgcolor="#FFFFFF";

} end_dot Figure 2: General workflow for the chemoselective functionalization of the title compound.

By carefully selecting reagents and reaction conditions, one can target a specific site while leaving the others intact.

-

Targeting the Benzylic Bromide: Mild nucleophiles (e.g., phenols, secondary amines, azide) in the presence of a weak base (e.g., K₂CO₃) at or below room temperature will selectively displace the benzylic bromide. The aryl bromide remains untouched under these conditions.

-

Targeting the Aryl Bromide: Palladium-catalyzed cross-coupling conditions (e.g., Pd(PPh₃)₄, a boronic acid, and a base like K₂CO₃ or Cs₂CO₃ in a solvent mixture like dioxane/water) will selectively engage the aryl bromide. The choice of a non-nucleophilic base is critical to prevent unwanted side reactions at the benzylic position.

Field-Proven Experimental Protocols

The following protocols are representative procedures for the synthesis and selective functionalization of the title compound. While a specific protocol for this compound was not found in the cited literature, these methods are based on well-established transformations of closely analogous structures and are expected to be highly effective.

Synthesis of this compound

This procedure is adapted from the synthesis of methyl 4-bromo-2-(bromomethyl)benzoate. It involves the radical bromination of the benzylic methyl group of the precursor, Methyl 2-bromo-5-methylbenzoate.

| Step | Procedure | Causality & Rationale |

| 1. Reagent Setup | In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Methyl 2-bromo-5-methylbenzoate (1.0 eq) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane. | CCl₄ is a standard solvent for radical reactions as it does not readily participate in the reaction. |

| 2. Initiator & Bromine Source | Add N-Bromosuccinimide (NBS, 1.0-1.1 eq) and a catalytic amount of a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO, ~0.05 eq). | NBS is a convenient and safe source of bromine radicals. AIBN or BPO initiates the radical chain reaction upon heating by generating initial radicals. |

| 3. Reaction | Heat the mixture to reflux (approx. 80-85 °C) for 2-4 hours. Monitor the reaction by TLC or GC-MS. | Heating is required to decompose the radical initiator and propagate the chain reaction. The reaction is complete when the starting material is consumed. |

| 4. Workup | Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by brine. | The succinimide is a solid byproduct that can be easily removed by filtration. Sodium thiosulfate reduces Br₂ to bromide. |

| 5. Purification | Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization. | Purification removes any unreacted starting material, initiator residues, and minor byproducts to yield the pure product. |

Protocol 1: Selective Nucleophilic Substitution at the Benzylic Position

This protocol describes a typical ether synthesis via Williamson ether synthesis, selectively targeting the benzylic bromide.

| Step | Procedure | Causality & Rationale |

| 1. Reagent Setup | To a solution of a phenol (1.1 eq) in a polar aprotic solvent like DMF or acetonitrile, add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq). Stir at room temperature for 30 minutes. | K₂CO₃ is a sufficiently strong base to deprotonate the phenol to the more nucleophilic phenoxide but is mild enough not to promote elimination or attack the aryl bromide. DMF is an excellent solvent for Sₙ2 reactions. |

| 2. Substrate Addition | Add a solution of this compound (1.0 eq) in the same solvent dropwise to the mixture. | Dropwise addition helps to control any potential exotherm and maintain a low concentration of the electrophile. |

| 3. Reaction | Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC for the disappearance of the starting material. | Room temperature is typically sufficient for substitution at the highly reactive benzylic position and ensures the aryl bromide remains unreacted. |

| 4. Workup | Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine. | This step removes the inorganic salts (KBr, excess K₂CO₃) and the polar solvent (DMF). |

| 5. Purification | Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography. | Chromatography separates the desired ether product from any unreacted starting materials or byproducts. |

Protocol 2: Selective Suzuki-Miyaura Cross-Coupling at the Aryl Bromide Position

This protocol is a representative procedure for a Suzuki-Miyaura coupling, adapted from established methods for aryl bromides.

dot graph Suzuki_Cycle { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=10]; bgcolor="#FFFFFF";

} end_dot Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

| Step | Procedure | Causality & Rationale |

| 1. Reagent Setup | In a Schlenk flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₂CO₃ (2.0-3.0 eq). | An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. K₂CO₃ is a common base that facilitates the transmetalation step. |

| 2. Solvent & Degassing | Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the solution again by bubbling the inert gas through it for 15-20 minutes. | Degassing removes dissolved oxygen. Water is often necessary to dissolve the base and facilitate the transmetalation step. |

| 3. Catalyst Addition | Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%), under a positive pressure of the inert gas. | Pd(PPh₃)₄ is a common, effective, and relatively air-stable Pd(0) catalyst precursor for Suzuki couplings of aryl bromides. |

| 4. Reaction | Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or GC-MS. | Elevated temperature is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |

| 5. Workup | Cool the reaction to room temperature and dilute with ethyl acetate or another suitable solvent. Wash with water and brine to remove inorganic components. | Standard aqueous workup to separate the organic product from the reaction salts and aqueous phase. |

| 6. Purification | Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography. | Chromatography is typically required to isolate the pure biaryl product from the catalyst residues and any homocoupling byproducts. |

Conclusion

This compound is a powerful and versatile building block for organic synthesis. The distinct electronic and steric environments of its three electrophilic sites—the benzylic bromide, the aryl bromide, and the ester carbonyl—create a clear hierarchy of reactivity. By leveraging fundamental principles of reaction kinetics and mechanisms, researchers can achieve excellent chemoselectivity. The benzylic position is readily functionalized using standard nucleophilic substitution chemistry under mild conditions, while the aryl position serves as a robust handle for modern cross-coupling methodologies. This predictable and controllable reactivity makes it an ideal substrate for the efficient and programmed construction of complex molecules for pharmaceutical and materials science applications.

References

-

PrepChem. Synthesis of Methyl-2-bromomethylbenzoate. Available at: [Link]

-

University of Glasgow. Selectivity of Aryl and Benzylic Bromination. Available at: [Link]

-

PubChem. Methyl 2-bromo-5-methylbenzoate. Available at: [Link]

-

MySkinRecipes. Methyl 5-bromo-2-(bromomethyl)benzoate. Available at: [Link]

-

RSC Publishing. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. Available at: [Link]

-

PubChem. Methyl 2-(bromomethyl)benzoate. Available at: [Link]

-

NIH. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Available at: [Link]

-

Chemistry Stack Exchange. Substitution in aryl halides. Available at: [Link]

-

NIH. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Available at: [Link]

-

ResearchGate. Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc) 2 /7a. Available at: [Link]

-

Chemistry LibreTexts. 13.07: Substitution of benzylic and allylic halides. Available at: [Link]

-

YouTube. Substitution Mechanisms: Aryl, Vinyl, Alkyl, Allylic & Benzylic Halides. Available at: [Link]

-

Quora. Why is aryl bromide more reactive than alkyl bromide in nucleophilic substitution reactions?. Available at: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Nanjing Bike Biotechnology Co., Ltd. This compound. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 887757-31-5|4-Bromo-3-(bromomethyl)benzoic acid|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure-reactivity correlations in nucleophilic substitution reactions of Y-substituted phenyl X-substituted benzoates with anionic and neutral nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

A Technical Guide to the Differential Reactivity of Benzylic and Aryl Bromides in Methyl 2-bromo-5-(bromomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-bromo-5-(bromomethyl)benzoate is a bifunctional organic molecule that presents a unique case study in chemical selectivity. Possessing two distinct carbon-bromine bonds—one at a benzylic position and the other directly attached to the aromatic ring (aryl)—this compound offers a valuable platform for investigating differential reactivity. This in-depth technical guide explores the underlying principles governing the selective functionalization of this molecule. We will dissect the mechanistic dichotomy between the benzylic and aryl bromide moieties, providing a robust theoretical framework and practical, field-proven protocols for researchers in organic synthesis and drug development.

Introduction: The Dichotomy of Reactivity in a Single Molecule

The synthetic utility of halogenated aromatic compounds is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals and fine chemicals.[1][2] this compound serves as an exemplary scaffold for demonstrating the nuanced reactivity differences between benzylic and aryl halides. The benzylic bromide, with the bromine atom attached to a carbon adjacent to the benzene ring, exhibits markedly different chemical behavior compared to the aryl bromide, where the bromine is directly bonded to an sp²-hybridized carbon of the aromatic ring.[3] Understanding and exploiting these differences is paramount for the strategic design of complex molecular architectures.

This guide will provide a comprehensive analysis of the factors governing this reactivity divergence, including:

-

Mechanistic Pathways: A detailed examination of the predominant reaction mechanisms for each bromide (SN1/SN2 for benzylic vs. SNAr/metal-catalyzed cross-coupling for aryl).

-

Electronic and Steric Effects: How the electronic nature of the aromatic ring and the steric environment of each bromine atom influence their susceptibility to nucleophilic attack or oxidative addition.

-

Strategic Synthetic Applications: Practical examples and detailed protocols for selectively targeting one bromine atom over the other, enabling the synthesis of diverse derivatives.

The Benzylic Bromide: A Highly Reactive Electrophile

The bromomethyl group (-CH₂Br) in this compound is the more reactive of the two bromine-containing functionalities. This heightened reactivity is a direct consequence of the stability of the intermediates formed during nucleophilic substitution reactions.[4]

Mechanistic Considerations: The SN1 and SN2 Pathways

Benzylic halides are proficient substrates for both SN1 and SN2 reactions.[5] The choice between these two pathways is dictated by the reaction conditions, specifically the nature of the nucleophile and the solvent.[5][6]

-

SN1 Pathway: In the presence of a weak nucleophile and a polar protic solvent, the reaction is likely to proceed via an SN1 mechanism.[7][8] The rate-determining step is the departure of the bromide ion to form a resonance-stabilized benzylic carbocation.[9] The positive charge is delocalized over the ortho and para positions of the benzene ring, significantly lowering the activation energy for its formation.[9]

-

SN2 Pathway: With a strong nucleophile and a polar aprotic solvent, the SN2 mechanism is favored.[7] This is a concerted process where the nucleophile attacks the electrophilic benzylic carbon from the backside, displacing the bromide ion in a single step.[10] The transition state is also stabilized by the adjacent aromatic ring.[4]

Diagram 1: Nucleophilic Substitution at the Benzylic Position

Caption: SN1 and SN2 pathways for benzylic bromide substitution.

Practical Application: Williamson Ether Synthesis

A classic example of exploiting the high reactivity of the benzylic bromide is the Williamson ether synthesis.[10][11][12] This reaction is a reliable method for forming ethers from an alkoxide and an alkyl halide, proceeding via an SN2 mechanism.[10][13]